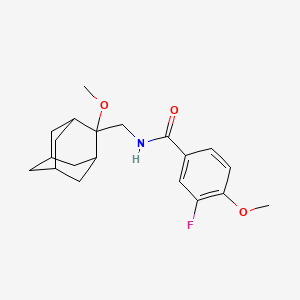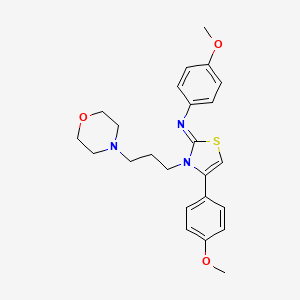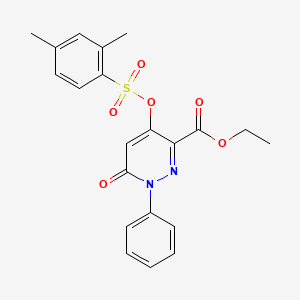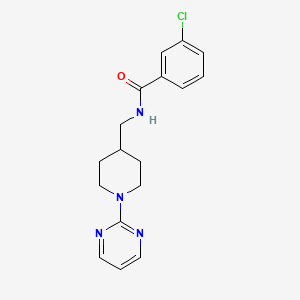![molecular formula C13H14ClNO2 B2367341 (4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone CAS No. 866143-79-5](/img/structure/B2367341.png)
(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone” is a chemical with the molecular formula C13H14ClNO2 . It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H14ClNO2 . This indicates that it contains 13 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.Applications De Recherche Scientifique
Synthesis and Reactivity
- The compound has been synthesized for various studies. One such synthesis involved oxidation of corresponding benzo[b]thiophene derivative, demonstrating reactivity towards sulfur- and oxygen-containing nucleophiles (Pouzet et al., 1998).
Applications in Drug Development
- Novel biologically potent heterocyclic compounds incorporating (4-chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone have shown promise in anticancer and antimicrobial activities. Molecular docking studies indicate potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Antimicrobial and Anticancer Properties
- Pyrazole derivatives with this compound have exhibited higher anticancer activity than some reference drugs and showed good antimicrobial activity, indicating potential in medical applications (Hafez et al., 2016).
Metabolic Studies
- Studies on the metabolism of spiro oxetane-containing compounds like AZD1979, which includes this compound, help understand the biotransformation mechanisms in pharmaceutical development (Li et al., 2016).
Structural and Spectral Analysis
- Detailed spectral characterization and molecular docking studies have been conducted on this compound to understand its structural properties and potential antibacterial activity (Shahana & Yardily, 2020).
Luminescence Studies
- Research into the molecular conformation and luminescence properties of related organic compounds can contribute to the development of new materials for technological applications (Wen et al., 2021).
Catalytic Applications
- This compound has been used in the diastereoselective synthesis of specific derivatives, demonstrating its potential in catalysis and organic synthesis (Salari et al., 2017).
Propriétés
IUPAC Name |
(4-chlorophenyl)-(1-oxa-6-azaspiro[2.5]octan-6-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-11-3-1-10(2-4-11)12(16)15-7-5-13(6-8-15)9-17-13/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVFSIVMBJDAPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2367259.png)

![1-(2,4-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2367261.png)
![4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid](/img/structure/B2367264.png)


![Tert-butyl 4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367270.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2367271.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2367273.png)

![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2367280.png)
